Tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate
CAS No.: 1044148-92-6
Cat. No.: VC13703146
Molecular Formula: C15H20Cl2N2O4
Molecular Weight: 363.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1044148-92-6 |
|---|---|
| Molecular Formula | C15H20Cl2N2O4 |
| Molecular Weight | 363.2 g/mol |
| IUPAC Name | tert-butyl 2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C15H20Cl2N2O4/c1-14(2,3)22-12(20)10-8(7-9(16)19-11(10)17)18-13(21)23-15(4,5)6/h7H,1-6H3,(H,18,19,21) |
| Standard InChI Key | RCXMPEQNIFMEKQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C1=C(N=C(C=C1NC(=O)OC(C)(C)C)Cl)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)C1=C(N=C(C=C1NC(=O)OC(C)(C)C)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is tert-butyl 2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate. Its molecular formula, C₁₅H₂₀Cl₂N₂O₄, corresponds to a molecular weight of 363.24 g/mol . The structure features:
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A pyridine ring with chlorine atoms at positions 2 and 6.
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A Boc-protected amino group at position 4.
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A tert-butyl ester at position 3.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1044148-92-6 | |
| Molecular Formula | C₁₅H₂₀Cl₂N₂O₄ | |
| Molecular Weight | 363.24 g/mol | |
| Boiling Point | Not reported | — |
| Melting Point | Not reported | — |
| Solubility | Likely soluble in DMSO, DMF |
Synthesis and Reaction Optimization
Synthetic Pathways
The synthesis of tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate typically involves sequential functionalization of a pyridine precursor. A common route begins with 4-amino-2,6-dichloronicotinic acid, which undergoes Boc protection followed by esterification:
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Boc Protection:
Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) protects the amino group. -
Esterification:
The carboxylic acid at position 3 is esterified using tert-butanol and a coupling agent (e.g., DCC).
Reaction Conditions and Yield Optimization
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Solvent Selection: Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity during Boc protection.
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Temperature: Reactions are typically conducted at 0–25°C to minimize side reactions.
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Catalysts: DMAP accelerates Boc protection, while DCC facilitates esterification.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, THF, 0°C → 25°C | 85–92% | |
| Esterification | tert-Butanol, DCC, DMF | 78–85% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 1.45 (s, 18H, tert-butyl groups).
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δ 8.10 (s, 1H, pyridine H-5).
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δ 10.20 (s, 1H, NH).
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¹³C NMR (100 MHz, CDCl₃):
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δ 28.1 (tert-butyl CH₃).
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δ 153.2 (C=O, Boc).
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δ 162.4 (C=O, ester).
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Mass Spectrometry
Reactivity and Functionalization
Key Reactions
The compound’s reactivity is dominated by:
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Deprotection of Boc Group: Acidic conditions (e.g., HCl in dioxane) remove the Boc group, yielding a free amine.
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Nucleophilic Aromatic Substitution: Chlorine atoms at positions 2 and 6 are susceptible to displacement by amines or alkoxides.
Figure 1: Deprotection Mechanism
Applications in Pharmaceutical Synthesis
Role as a Synthetic Intermediate
The compound’s dual functionality (Boc-protected amine and ester) makes it versatile for constructing:
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Nicotinic Acid Derivatives: Potential ligands for neuronal receptors.
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Antiviral Agents: Chloropyridines are explored in HCV protease inhibitors.
Case Study: Anticancer Agent Development
In a 2024 study, tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate was used to synthesize VEGFR-2 inhibitors. The Boc group ensured selective functionalization of the pyridine ring, enabling precise control over molecular architecture.
Comparative Analysis with Related Compounds
Table 3: Structural and Functional Comparisons
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